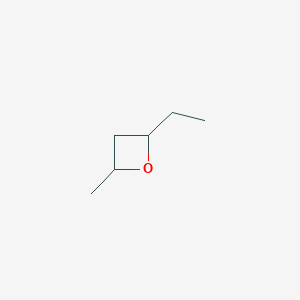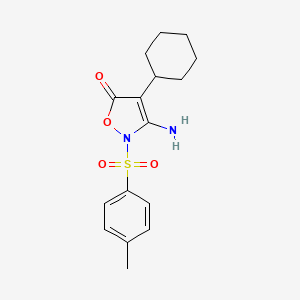
3-Amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one is a complex organic compound featuring an oxazole ring, a sulfonyl group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the oxazole ring and the incorporation of the sulfonyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
3-Amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: Research into its medicinal properties could lead to the development of new drugs or treatments.
Industry: The compound’s unique structure makes it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one involves its interaction with specific molecular targets. The sulfonyl group and oxazole ring are likely involved in binding to enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazole
- 3-Amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazoline
- 3-Amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-isoxazole
Uniqueness
3-Amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6940-72-3 |
|---|---|
Molecular Formula |
C16H20N2O4S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H20N2O4S/c1-11-7-9-13(10-8-11)23(20,21)18-15(17)14(16(19)22-18)12-5-3-2-4-6-12/h7-10,12H,2-6,17H2,1H3 |
InChI Key |
KRRDZVSYKFZEOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=O)O2)C3CCCCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
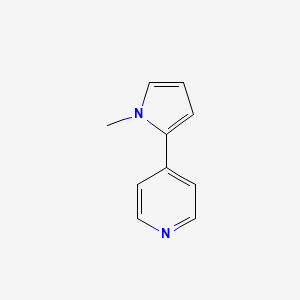
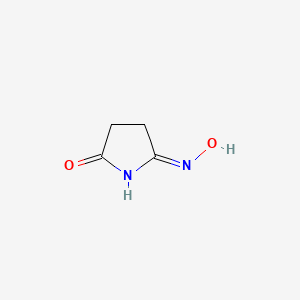

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
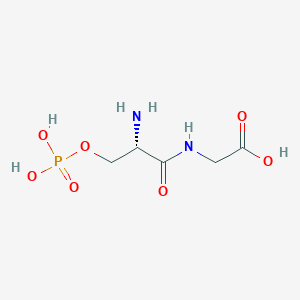
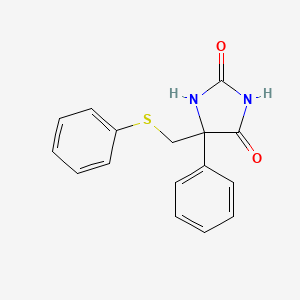
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)

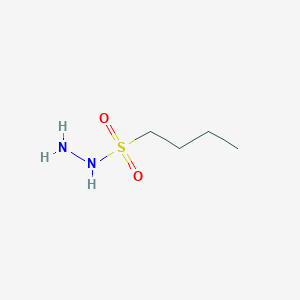
![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)
![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)
